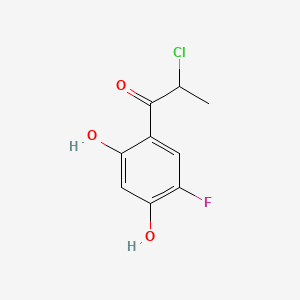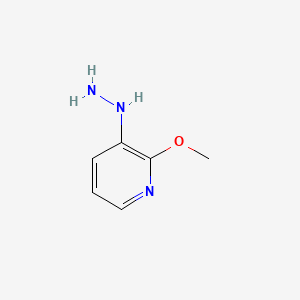
PROPYL-1,1,3,3,3-D5 ALCOHOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPYL-1,1,3,3,3-D5 ALCOHOL is a useful isotopically labeled research compound . It is a colorless liquid made by oxidation of aliphatic hydrocarbons and is used as a solvent and chemical intermediate .
Synthesis Analysis
Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . This approach is called retrosynthetic analysis, which is highly emphasized in organic chemistry courses . The synthesis of alcohols can also be achieved using Grignard reagents .Molecular Structure Analysis
The molecular formula of PROPYL-1,1,3,3,3-D5 ALCOHOL is C3H8O . Alcohols are compounds in which one or more hydrogen atoms in an alkane have been replaced by an -OH group .Chemical Reactions Analysis
Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Two major kinds of alcohol reactions are dehydration and oxidation .Physical And Chemical Properties Analysis
Most of the common alcohols are colorless liquids at room temperature . The physical properties of alcohols like solubility and boiling points are determined by their structure .作用機序
Target of Action
Propyl alcohol, also known as 1-propanol, is an antiseptic and disinfectant used in a variety of clinical and domestic settings . It is a colorless liquid made by the oxidation of aliphatic hydrocarbons and is used as a solvent and chemical intermediate . The primary target of propyl alcohol is the Lysozyme C in humans .
Mode of Action
The mode of action of propyl alcohol involves its interaction with its primary target, Lysozyme C . . Alcohols, in general, can undergo E1 or E2 mechanisms to lose water and form a double bond . The dehydration reaction of alcohols to generate alkene proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .
Biochemical Pathways
It is known that alcohols can affect sulfate/sulfite metabolism
Pharmacokinetics
The physicochemical properties of a drug can strongly influence its adme properties . For instance, the absorption, clearance, and volume of distribution can be influenced by parameters such as molecular weight, number of hydrogen bond donors and acceptors, and Log P .
Result of Action
It is known that propyl alcohol is an antiseptic and disinfectant, suggesting that it may have bactericidal or bacteriostatic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of propyl alcohol. For instance, temperature, climate, radiation, air pollutants, nutrition, and toxic substances can affect human physiology and, by extension, the action of drugs . .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for PROPYL-1,1,3,3,3-D5 ALCOHOL involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "1,1,3,3,3-D5-propanol", "Sodium hydride (NaH)", "Propyl iodide (C3H7I)", "Anhydrous tetrahydrofuran (THF)", "Sodium borohydride (NaBH4)", "Deuterium oxide (D2O)" ], "Reaction": [ "Step 1: Preparation of sodium alkoxide intermediate - Dissolve 1,1,3,3,3-D5-propanol in anhydrous THF and add sodium hydride. Stir the mixture at room temperature until the evolution of hydrogen gas stops. The resulting sodium alkoxide intermediate is formed.", "Step 2: Alkylation reaction - Add propyl iodide to the above reaction mixture and stir for a few hours at room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.", "Step 3: Reduction reaction - Dissolve the crude product obtained from step 2 in anhydrous THF and add sodium borohydride. Stir the mixture at room temperature for a few hours until the reaction is complete. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the desired product.", "Step 4: Deuterium exchange - Dissolve the product obtained from step 3 in deuterium oxide and stir at room temperature for a few hours. The deuterium exchange reaction takes place at the alpha position of the propyl group, resulting in the formation of PROPYL-1,1,3,3,3-D5 ALCOHOL." ] } | |
CAS番号 |
188894-71-5 |
分子式 |
C3H8O |
分子量 |
65.127 |
IUPAC名 |
1,1,3,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2 |
InChIキー |
BDERNNFJNOPAEC-WNWXXORZSA-N |
SMILES |
CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzo[DE]thiazolo[5,4-G]isoquinoline](/img/structure/B573446.png)


![C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride](/img/structure/B573453.png)




